molecular formula C26H26ClN3O2S B2552416 N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1217093-16-7

N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No.: B2552416
CAS No.: 1217093-16-7
M. Wt: 480.02
InChI Key: CBINNCKNSDPDMV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride typically involves multiple steps. One common approach is the reaction of benzo[d]thiazole-2-amine with 4-benzoylbenzoyl chloride in the presence of triethylamine to form the intermediate benzamide. This intermediate is then reacted with 3-(dimethylamino)propylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiazoles.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and bacterial infections.

Industry: It is used in the development of new materials and chemicals with specific properties.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(piperidin-1-yl)ethanamine

  • N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(morpholino)ethanamine

Uniqueness: N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride is unique due to its specific structural features, such as the presence of the benzoyl group and the dimethylamino propyl group. These features contribute to its distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-benzoyl-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S.ClH/c1-28(2)17-8-18-29(26-27-22-11-6-7-12-23(22)32-26)25(31)21-15-13-20(14-16-21)24(30)19-9-4-3-5-10-19;/h3-7,9-16H,8,17-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBINNCKNSDPDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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